Liphagal

Description

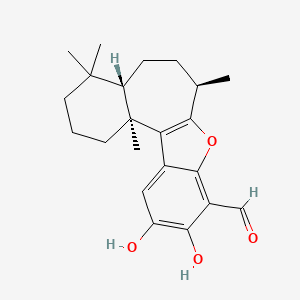

Structure

3D Structure

Properties

Molecular Formula |

C22H28O4 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(2S,7S,10R)-15,16-dihydroxy-2,6,6,10-tetramethyl-12-oxatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),13,15,17-tetraene-14-carbaldehyde |

InChI |

InChI=1S/C22H28O4/c1-12-6-7-16-21(2,3)8-5-9-22(16,4)17-13-10-15(24)18(25)14(11-23)20(13)26-19(12)17/h10-12,16,24-25H,5-9H2,1-4H3/t12-,16+,22+/m1/s1 |

InChI Key |

NVDJGYXDFMEUPO-KGFDFFDMSA-N |

SMILES |

CC1CCC2C(CCCC2(C3=C1OC4=C(C(=C(C=C34)O)O)C=O)C)(C)C |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@](CCCC2(C)C)(C3=C1OC4=C(C(=C(C=C34)O)O)C=O)C |

Canonical SMILES |

CC1CCC2C(CCCC2(C3=C1OC4=C(C(=C(C=C34)O)O)C=O)C)(C)C |

Synonyms |

liphagal |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Liphagal

Elucidation of Original Synthetic Routes to Liphagal

The initial synthetic efforts aimed at confirming the proposed structure of liphagal and providing access to the compound for further study.

The first total synthesis of (±)-liphagal was reported concurrently with its isolation and structure determination, employing a biomimetic strategy. caltech.edu This early approach provided a route to the racemic mixture of the compound. caltech.edu

A notable catalytic enantioselective total synthesis of (+)-liphagal was achieved by Stoltz and co-workers in 2011. nih.gov This synthesis was completed in 15 steps from known compounds (19 steps from commercially available materials). caltech.edunih.gov Key reactions in this route included catalytic enantioselective alkylation and a pericyclic cyclobutene-ring opening. mdpi.com The synthesis involved the construction of the tetracyclic core in enantioenriched form through a combination of catalytic enantioselective alkylation, a two-carbon ring expansion via a cyclobutene, and an intramolecular aryne cyclization. caltech.edunih.gov A crucial step was the stereoselective hydrogenation of a tri-substituted olefin to establish the trans-[6-7] ring fusion found in the natural product. caltech.edunih.govcaltech.edu The completion of this synthesis involved benzofuran (B130515) construction, aldehyde installation, and demethylation steps. caltech.edu

More recently, a new synthetic route to (±)-liphagal featuring an organic redox process has been disclosed. acs.orgacs.org This approach involves the reductive cyclization of an alkynylquinone in the presence of a hydroquinone (B1673460) derivative and catalytic PdCl₂ to form a substituted benzofuran intermediate. acs.orgacs.orgresearchgate.net

Isotopic Labeling Strategies for Liphagal in Mechanistic Investigations

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and metabolic pathways. nih.govthieme-connect.de By incorporating stable isotopes (e.g., 13C, 2H, 18O, 15N) into specific positions of a molecule, researchers can track the fate of those atoms during a chemical transformation or biological process. nih.govthieme-connect.de

In the context of liphagal, isotopic labeling could be applied to study its biosynthesis, metabolism, or the mechanism of its interaction with PI3Kα. For example, isotopic labeling studies have been used to investigate the mechanisms of terpene biosynthesis, a class of compounds that includes meroterpenoids like liphagal. nih.gov While direct examples of isotopic labeling of liphagal in mechanistic studies were not extensively detailed in the search results, the principle of using labeled precursors to trace the rearrangement of carbon skeletons or the incorporation of atoms from solvent or reagents is a standard approach in organic chemistry and biochemistry. uga.eduacs.org Such studies could provide valuable insights into the complex cascade reactions involved in liphagal synthesis or its metabolic fate in biological systems.

Molecular and Cellular Mechanisms of Action of Liphagal

Identification and Characterization of Liphagal's Molecular Targets

The primary identified molecular target of Liphagal is the enzyme Phosphoinositide 3-kinase alpha (PI3Kα). flybase.orgciteab.combohrium.com PI3Ks are a family of lipid kinases crucial for regulating various cellular processes, including cell growth, proliferation, survival, and intracellular trafficking. flybase.org Aberrant PI3K signaling is frequently implicated in numerous disease states, particularly cancer. flybase.orgciteab.com Liphagal was identified as a PI3K inhibitor during a screening program aimed at discovering new inhibitors of this pathway. citeab.com

Enzyme Modulation and Kinetic Characterization by Liphagal

Liphagal functions as an inhibitor of PI3Kα. flybase.orgciteab.combohrium.com Initial studies using a fluorescent polarization enzyme assay demonstrated that Liphagal inhibits PI3Kα with an IC₅₀ value of 100 nM. citeab.comuni.lu Furthermore, Liphagal exhibits selectivity for the α isoform, being approximately 10-fold more potent against PI3Kα than against PI3Kγ, for which it showed an IC₅₀ value of 1000 nM (1 µM). citeab.comuni.lu This isoform selectivity is considered significant, as specific inhibition of PI3Kα is a promising strategy in cancer therapy due to its frequent activation in various human cancers. flybase.orgciteab.com

While the IC₅₀ values indicate the concentration required for 50% inhibition of enzyme activity under specific assay conditions, detailed kinetic characterization, such as the determination of inhibition type (e.g., competitive, non-competitive) and kinetic parameters (e.g., Kᵢ), is not extensively detailed in the provided search results. However, molecular docking and dynamics simulations have been employed to investigate the binding mode of Liphagal with PI3Kα, providing insights into the molecular basis of its inhibitory activity. nih.govciteab.com

| Compound | Target | IC₅₀ (nM) | Reference |

| Liphagal | PI3Kα | 100 | citeab.comuni.lu |

| Liphagal | PI3Kγ | 1000 | citeab.comuni.lu |

Liphagal's Impact on Intracellular Signaling Networks

Liphagal's primary impact on intracellular signaling networks stems from its inhibition of PI3Kα. The PI3K pathway is a central signaling cascade involved in numerous cellular functions critical for cell survival, growth, and proliferation. flybase.orgciteab.com

Kinase and Phosphatase Cascade Regulation by Liphagal

The PI3K pathway is counteracted by phosphatase and tensin homolog (PTEN), a phosphatase that dephosphorylates PIP3 back to PIP2, thus negatively regulating the pathway. tcmsp-e.comnih.gov While PTEN's role in the PI3K cascade is well-established, research findings specifically detailing Liphagal's direct regulation or interaction with phosphatase cascades were not identified in the consulted literature. The primary reported mechanism involves the inhibition of the kinase, PI3Kα.

Detailed research findings on Liphagal's kinase inhibitory activity are summarized in the table below:

| Target Kinase | IC50 (nM) | Selectivity | Reference |

| PI3Kα | ~100 | 10-fold vs PI3Kγ | mdpi.commdpi.comnih.govtcmsp-e.com |

| PI3Kα | 100 | 10-fold vs PI3Kγ | caltech.edu |

| PI3Kα | 100 | 10-fold higher potency vs PI3Kγ | mdpi.comnih.gov |

| PI3Kα | 4100 (µM) | nih.gov | |

| PI3Kγ | >1000 | nih.gov | |

| PI3Kγ | 1840 | researchgate.net |

Note: Some variations in reported IC50 values may exist across different studies and experimental conditions.

Transcription Factor Regulation and Gene Expression Alterations by Liphagal

Research findings specifically detailing the direct regulation of transcription factors or alterations in gene expression profiles induced by Liphagal were not identified in the consulted literature. While the PI3K/AKT pathway, inhibited by Liphagal, is known to influence transcription factors and gene expression, direct experimental data on Liphagal's specific effects in this regard were not found.

Subcellular Localization and Transport Mechanisms of Liphagal

Information regarding the precise subcellular localization and transport mechanisms of Liphagal within cells is limited in the available research.

Cellular Uptake Mechanisms and Efflux Pathways of Liphagal

Specific cellular uptake mechanisms by which Liphagal enters cells and potential efflux pathways that may affect its intracellular concentration have not been explicitly detailed in the consulted studies. General discussions on cell permeability and efflux systems as factors influencing the activity of compounds exist, but these are not specific to Liphagal. polyu.edu.hk

Intracellular Trafficking and Organelle-Specific Distribution of Liphagal

Research findings specifically describing the intracellular trafficking or the distribution of Liphagal to particular organelles within cells were not identified. Although the PI3K pathway is involved in intracellular trafficking and organelle distribution, this describes the biological processes themselves rather than the behavior of Liphagal within these processes. nih.govcellphysiolbiochem.com

Membrane Permeability and Transporter Interactions of Liphagal

Specific data on Liphagal's membrane permeability characteristics or its interactions with cellular transporters were not found in the consulted literature. While membrane permeability is a general consideration for cellular uptake, direct studies on Liphagal's permeability or its role as a substrate or inhibitor of specific transporters were not identified.

Functional Consequences of Liphagal Action at the Cellular Level (Preclinical)

The cytotoxic effects of Liphagal on specific cancer cell lines are summarized below:

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LoVo | Human Colon | 0.58 | mdpi.commdpi.comnih.govumh.esresearchgate.netnih.govresearchgate.net |

| CaCo | Human Colon | 0.67 | mdpi.commdpi.comnih.govumh.esresearchgate.netnih.govresearchgate.net |

| MDA-MB-468 | Human Breast | 1.58 | mdpi.commdpi.comnih.govumh.esresearchgate.netnih.govresearchgate.net |

Modulation of Cellular Proliferation and Viability in In Vitro Models

In vitro studies have shown that Liphagal exerts cytotoxic effects on a variety of human cancer cell lines. It has been reported to be cytotoxic to human colon cancer cell lines, including LoVo and CaCo, with IC50 values below 0.7 µM. nih.govresearchgate.netmdpi.com The human breast cancer cell line MDA-468 also demonstrated sensitivity to Liphagal, with an observed IC50 of approximately 1.6 µM. nih.govresearchgate.netmdpi.com Additionally, studies using HCT 116 human colon cancer cells have indicated cytotoxic effects induced by Liphagal. nih.govresearchmap.jpresearchgate.netresearchgate.net

The cytotoxic and antiproliferative properties of Liphagal are strongly associated with its potent and selective inhibition of PI3Kα. nih.govt-technoarch.comresearchgate.netresearchmap.jpnih.govmdpi.comresearchgate.netacs.orgresearchgate.netmdpi.comcaltech.edumdpi.comgoogle.comnih.govcellphysiolbiochem.coma2bchem.com The PI3K/AKT signaling pathway is a critical regulator that promotes cell growth, proliferation, and survival. nih.govresearchgate.netresearchmap.jpcellphysiolbiochem.comresearchgate.netmdpi.coma2bchem.com By inhibiting PI3Kα, Liphagal disrupts this pathway, thereby interfering with the mechanisms that support the uncontrolled division and survival characteristic of cancer cells. nih.govresearchgate.netresearchmap.jpcellphysiolbiochem.comresearchgate.netmdpi.coma2bchem.com

The following table summarizes reported in vitro cytotoxicity data for Liphagal:

| Cell Line | Tissue Type | IC50 (µM) | Reference |

|---|---|---|---|

| LoVo | Human Colon | 0.58 | nih.govresearchgate.netmdpi.com |

| CaCo | Human Colon | 0.67 | nih.govresearchgate.netmdpi.com |

| MDA-468 | Human Breast | 1.58 | nih.govresearchgate.netmdpi.com |

| HCT 116 | Human Colon | Data available, more potent effects observed with Siphonodictyal B | nih.govresearchmap.jpresearchgate.netresearchgate.net |

(Note: IC50 values may exhibit variability depending on specific experimental conditions and the duration of the assay.)

Induction or Inhibition of Programmed Cell Death Pathways (Apoptosis, Necrosis, Autophagy) by Liphagal

While Liphagal demonstrates significant cytotoxicity, leading to a reduction in cell viability, detailed investigations specifically focusing on the mechanisms of programmed cell death directly induced by Liphagal are not extensively documented in the provided literature. However, studies involving Siphonodictyal B, a biogenetic precursor of Liphagal that also exhibits PI3K inhibitory activity, have offered insights into potential cell death mechanisms relevant to this class of compounds. nih.govt-technoarch.comresearchmap.jpnih.govresearchgate.net

Siphonodictyal B has been shown to induce apoptosis in human colon cancer cells. nih.govt-technoarch.comresearchmap.jpnih.govresearchgate.net This apoptotic induction is characterized by observable markers such as increased PARP cleavage, an elevated percentage of cells in the sub-G1 phase (indicating DNA fragmentation), and an increased population of Annexin V-positive cells (suggesting the externalization of phosphatidylserine, an early indicator of apoptosis). nih.govresearchmap.jpnih.govresearchgate.net At a mechanistic level, Siphonodictyal B-induced apoptosis involves the upregulation of the proapoptotic protein Bim and the activation of the p38 MAPK pathway. nih.govresearchmap.jpnih.govresearchgate.net This activation is partly mediated by an increase in intracellular levels of reactive oxygen species (ROS). nih.govresearchmap.jpnih.govresearchgate.net The administration of N-acetylcysteine (NAC), an ROS scavenger, was found to reverse the cytotoxic effects and the activation of the p38 MAPK pathway induced by Siphonodictyal B. nih.govresearchmap.jpnih.gov

Considering the structural similarities and shared PI3K inhibitory activity between Liphagal and Siphonodictyal B, it is plausible that Liphagal may also induce apoptosis through similar or overlapping signaling cascades. The inhibition of PI3K, a key regulator of cell survival pathways, is known to influence the balance between pro-apoptotic and anti-apoptotic signals, potentially favoring the induction of programmed cell death. cellphysiolbiochem.comresearchgate.netmdpi.coma2bchem.com While direct evidence regarding the effects of Liphagal on necrosis or autophagy was not explicitly found in the consulted sources, the broader context of marine natural products and PI3K inhibition suggests a potential interplay with these cellular processes. mdpi.comnih.govnih.govresearchgate.netnih.gov

Effects on Cellular Metabolism and Bioenergetics Pathways

The PI3K/AKT signaling pathway, a primary target of Liphagal, plays a critical role in regulating various aspects of cellular metabolism and bioenergetics, including glucose uptake, glycolysis, and mitochondrial function. cellphysiolbiochem.comresearchgate.net Activation of the PI3K/AKT pathway typically promotes metabolic activities that support cell growth and proliferation. cellphysiolbiochem.comresearchgate.net

As a selective inhibitor of PI3Kα, Liphagal is expected to modulate these metabolic processes by disrupting the downstream signaling cascade. nih.govt-technoarch.comresearchgate.netresearchmap.jpnih.govmdpi.comresearchgate.netacs.orgresearchgate.netmdpi.comcaltech.edumdpi.comgoogle.comnih.govcellphysiolbiochem.coma2bchem.com Inhibition of PI3Kα can lead to decreased activation of AKT, subsequently impacting glucose metabolism and other bioenergetic pathways essential for cellular activities. cellphysiolbiochem.comresearchgate.net While the literature confirms the involvement of the PI3K pathway in metabolic regulation, specific experimental data detailing the direct effects of Liphagal on cellular metabolic markers, such as ATP production rates, glucose consumption, or oxygen consumption rates (indicators of mitochondrial respiration), were not identified within the scope of this review. Therefore, while a connection between Liphagal's mechanism of action and cellular metabolism is biologically plausible through its PI3Kα inhibition, direct research findings specifically on this effect of Liphagal in cell culture systems are not available in the provided sources.

Immunomodulatory Effects of Liphagal in Cell Culture Systems

Marine natural products are a recognized source of compounds with diverse biological activities, including potential immunomodulatory effects. researchgate.netmdpi.comnih.govacs.org Some marine-derived compounds and inhibitors targeting pathways such as PI3K/AKT have been reported to influence the function of immune cells and modulate inflammatory responses in in vitro systems. cellphysiolbiochem.comresearchgate.net For instance, inhibition of the PI3K/AKT pathway has been linked to the modulation of T cell activity and cytokine release. cellphysiolbiochem.com

However, the specific immunomodulatory effects of Liphagal itself in cell culture systems have not been described in the provided search results. While Liphagal's structural class and its activity against a key signaling node like PI3Kα suggest a potential for influencing immune cell behavior, direct experimental evidence demonstrating such effects of Liphagal was not found. Research into the immunomodulatory properties of marine compounds is an active area, but specific findings for Liphagal in this regard are not available in the consulted literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Liphagal

Design Principles for Liphagal Analogs based on Biological Activity

The design of Liphagal analogs is guided by the goal of enhancing its inhibitory activity, particularly its selectivity for PI3Kα, and potentially improving other biological activities such as antimicrobial effects. researchgate.netgoogle.com Early SAR studies on a small library of Liphagal analogs revealed that specific functional groups within the benzofuran (B130515) substructure, namely the catechol and aldehyde functionalities, were crucial for potency and PI3Kα isoform selectivity. researchgate.net The specific liphagane terpenoid fragment, while structurally unique, was found not to be strictly required for this activity in these initial analogs. researchgate.net This suggests that the pharmacologically active part of the molecule interacting with PI3Kα might be localized to the benzofuran moiety and its substituents.

Rational design of analogs has also involved modifying specific positions on the Liphagal scaffold. For instance, studies have explored replacing the aldehyde functionality with other groups, such as boronic acid, to investigate the impact on activity. google.com Diversity-oriented synthesis approaches have been employed to generate a range of analogs with variations across the molecule. google.com

Identification of Key Pharmacophoric Elements within Liphagal Structure

Based on SAR studies and molecular modeling, key pharmacophoric elements of Liphagal responsible for its PI3Kα inhibitory activity have been identified. The catechol and aldehyde functionalities on the benzofuran ring are considered critical for potency and isoform selectivity. researchgate.net Molecular docking and simulation studies have provided insights into the binding mode of Liphagal to PI3Kα. tcmsp-e.comacs.org These studies suggest that the cyclohexyl A-ring of Liphagal projects into a lipophilic pocket within the PI3Kα binding site, forming hydrophobic and van der Waals interactions with specific residues such as Met772, Trp780, Ile800, Ile848, Val850, Met922, Phe930, and Ile932. researchgate.net These interactions are considered key for Liphagal's affinity towards PI3Kα. researchgate.net

A pharmacophore model for PI3Kα inhibitors, which may be relevant to Liphagal and its analogs, has been described as a five-point model consisting of three hydrogen bond acceptors, one hydrophobic group, and one aromatic ring. tcmsp-e.com This model aligns with the importance of the benzofuran system and its oxygen-containing functionalities for hydrogen bonding, and the lipophilic nature of the terpenoid part for hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Liphagal Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to Liphagal derivatives to establish mathematical relationships between structural features and biological activity. Both 2D- and 3D-QSAR models have been developed to predict the activity of new PI3Kα inhibitors based on the structural properties of known Liphagal analogs. tcmsp-e.comresearchgate.net

Studies have shown that 2D- and 3D-QSAR models can exhibit significant statistical quality and predictive ability. For example, models built using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have demonstrated good correlation coefficients (R²) and predictive power (q²). tcmsp-e.comresearchgate.net

The insights gained from QSAR studies suggest that specific substituents at certain positions on Liphagal or its analogs can enhance activity. For instance, studies on diaryl compounds designed based on a Liphagal pharmacophore model indicated that a moderate-sized, hydrophilic, and electron-withdrawing group at one position (R1), a bulky and hydrophobic group at another (R2), and a minor, hydrophobic, H-bond donor, and electron-donating group at a third position (R3) could enhance anticancer activities. researchgate.net

Correlation of Liphagal Structure with Preclinical Pharmacokinetic Properties

While the primary focus of many studies is on the biological activity of Liphagal and its analogs, some research has also begun to explore the correlation between structural modifications and preclinical pharmacokinetic properties. researchgate.netgoogle.comsci-hub.se Improving pharmacokinetic profiles, such as absorption, distribution, metabolism, and excretion (ADME), is crucial for the successful development of a compound into a therapeutic agent.

Although detailed pharmacokinetic data specifically linking structural elements of Liphagal to properties like half-life or bioavailability are not extensively reported in the provided search results, the synthesis of analogs with enhanced chemical stability has been noted. researchgate.net This suggests that structural modifications can influence the in vivo fate of Liphagal derivatives. The development of analogs with promising pharmacokinetic properties, without significant cytotoxicity, has been a goal in the search for new antimicrobial agents based on Liphagal-related structures. researchgate.net

Stereochemical Influences on Liphagal Biological Activity and Target Interactions

The stereochemistry of a molecule, particularly in complex natural products like Liphagal with multiple chiral centers, can significantly influence its biological activity and interaction with targets. google.comresearchgate.net Liphagal possesses a defined stereochemistry within its tetracyclic skeleton. mdpi.comcaltech.edu

The importance of stereochemistry is highlighted by the fact that typically only one enantiomer of a chiral compound exhibits the desired biological activity, or significantly greater activity compared to other stereoisomers. google.com While the provided information doesn't detail specific stereochemical variations of Liphagal and their direct impact on PI3Kα inhibition, the successful enantioselective total synthesis of (+)-Liphagal underscores the importance of controlling stereochemistry to obtain the biologically active form. caltech.edunih.gov

Studies on other natural products with complex polyketide structures have demonstrated that conformational preferences dictated by stereochemistry are essential for biological activity and target binding. researchgate.net This principle is likely applicable to Liphagal, where the specific three-dimensional arrangement of its functional groups and ring system, determined by its stereochemistry, is critical for its productive interaction with the PI3Kα binding site. The trans-[6-7] ring fusion in the core of Liphagal, established during synthesis, is a key stereochemical feature. nih.gov

Computational and Chemoinformatics Approaches in Liphagal Research

Molecular Docking and Dynamics Simulations of Liphagal-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as Liphagal) when bound to a protein target (such as PI3Kα) and to estimate the strength of the resulting complex wikipedia.orggenecards.org. This method treats the molecule and the target as 3D structures and simulates their interaction based on scoring functions that estimate binding affinity wikipedia.orggenecards.orgwikipedia.org. For Liphagal, molecular docking studies can provide insights into how the compound fits into the binding site of PI3Kα, identifying key amino acid residues involved in interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces.

Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the time-dependent behavior of the molecular system wikipedia.orgthegoodscentscompany.com. While docking provides a static snapshot of the potential binding pose, MD simulations account for the flexibility of both the ligand and the target protein in a dynamic environment, typically in explicit solvent wikipedia.orgthegoodscentscompany.com. This allows for the study of the stability of the Liphagal-PI3Kα complex over time, the conformational changes that occur upon binding, and the calculation of more accurate binding free energies genecards.orgthegoodscentscompany.com.

Applying molecular docking and MD simulations to Liphagal and its known target, PI3Kα, would typically involve:

Preparing the 3D structures of Liphagal and the target protein (e.g., from crystallographic data or homology modeling).

Performing docking calculations to predict potential binding poses of Liphagal within the PI3Kα active site.

Analyzing the top-ranked poses based on docking scores and predicted interactions.

Setting up and running MD simulations of the most promising Liphagal-PI3Kα complexes to assess their stability and dynamic behavior.

Analyzing MD trajectories to monitor key interactions, conformational changes, and calculate binding free energies.

Illustrative Data Table: Predicted Docking Scores for Liphagal Poses in PI3Kα Binding Site

| Pose | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| 1 | -9.5 | Lys802, Val851, Asp933 | H-bonds, Hydrophobic, Electrostatic |

| 2 | -9.1 | Lys802, Ile831, Met953 | H-bonds, Hydrophobic |

| 3 | -8.8 | Val851, Asp933, Tyr938 | Hydrophobic, Electrostatic |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual published research findings on Liphagal.

MD simulations would further analyze the stability of these poses, providing data on root mean square deviation (RMSD), root mean square fluctuation (RMSF), and specific interaction lifetimes. wikiwand.com

Virtual Screening Strategies for Identifying Novel Liphagal-like Compounds

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates with desired properties, such as binding affinity to a specific target researchgate.netidrblab.net. Given Liphagal's activity against PI3Kα, VS can be employed to discover novel compounds with similar inhibitory mechanisms or improved properties. VS strategies can be broadly classified into structure-based and ligand-based approaches researchgate.netidrblab.net.

Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein (PI3Kα) to dock libraries of compounds and rank them based on their predicted binding affinity researchgate.netidrblab.net. This approach is suitable when the target structure is available.

Ligand-based virtual screening (LBVS) is applied when the 3D structure of the target is unknown or to find molecules with similar biological activity to a known ligand (Liphagal), based on the principle that similar molecules tend to have similar properties researchgate.netidrblab.net. LBVS methods include similarity searching, pharmacophore modeling, and QSAR modeling idrblab.net.

For Liphagal research, VS could involve:

Using the PI3Kα structure in SBVS to identify compounds that are predicted to bind to the same active site as Liphagal.

Employing Liphagal as a query molecule in LBVS to find structurally similar compounds in chemical databases.

Developing a pharmacophore model based on Liphagal's key features (see Section 5.5) and using it to screen databases for molecules possessing these features.

Illustrative Data Table: Top Hits from a Virtual Screen (Hypothetical)

| Compound ID | Source Database | Predicted Binding Score (SBVS) | Structural Similarity to Liphagal (LBVS) |

| VS_Comp_1 | ZINC | -10.1 | 0.75 |

| VS_Comp_2 | PubChem | -9.8 | 0.68 |

| VS_Comp_3 | ChEMBL | -9.3 | 0.82 |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual published research findings.

The compounds identified through VS would then be prioritized for experimental testing.

De Novo Design and Scaffold Hopping Approaches for Liphagal Derivatives

De novo design and scaffold hopping are computational techniques used to design novel molecular structures with desired properties, often starting from scratch or modifying existing scaffolds. These methods are particularly useful for generating compounds that are structurally distinct from known ligands but are predicted to have similar or improved activity.

De novo design algorithms construct molecules atom by atom or fragment by fragment within the binding site of a target protein (structure-based) or based on the properties of known ligands (ligand-based). Scaffold hopping aims to replace the core structure (scaffold) of a known active compound, like Liphagal, with a different scaffold while retaining the key features responsible for biological activity. This can lead to the discovery of novel chemotypes with potentially improved pharmacokinetic properties or circumventing patent issues.

In the context of Liphagal, these approaches could be used to:

Design novel molecules that fit the PI3Kα binding site based on structural information.

Generate Liphagal derivatives with modified scaffolds that retain or enhance PI3Kα inhibitory activity.

Explore novel chemical space around the Liphagal structure to identify new potential drug candidates.

Illustrative Examples of De Novo Design/Scaffold Hopping Output (Conceptual)

Instead of a data table, the output of these methods is typically a set of novel molecular structures. For example, a scaffold hopping study starting from Liphagal might propose structures where the tetracyclic core is replaced by a different ring system, while maintaining the relative positions of key functional groups predicted to interact with PI3Kα.

Original Liphagal Scaffold: [Tetracyclic system]

Hypothetical Novel Scaffold 1: [Different fused ring system]

Hypothetical Novel Scaffold 2: [Macrocyclic structure]

These generated structures would then be evaluated using docking, scoring functions, and potentially synthesized and tested experimentally.

Application of Machine Learning and Artificial Intelligence in Liphagal Activity Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery to analyze complex biological and chemical data, build predictive models, and accelerate the identification and optimization of potential drug candidates. For Liphagal research, ML/AI can be used to predict its activity against various targets, identify potential off-targets, and optimize its properties.

ML models can be trained on datasets of compounds with known activity against PI3Kα (and other targets) to build predictive models that can then assess the likelihood of Liphagal or its analogs exhibiting similar activity. These models can utilize various molecular descriptors representing the structural and physicochemical properties of the compounds.

Applications of ML/AI in Liphagal research could include:

Building predictive models for PI3Kα inhibition based on a dataset of known inhibitors, including Liphagal.

Predicting the activity of novel Liphagal derivatives or virtual screening hits.

Identifying potential off-targets or predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of Liphagal and its analogs, although ADMET prediction is outside the strict scope of this article's content exclusions.

Illustrative Data Table: Predicted PI3Kα Inhibition using a Machine Learning Model (Hypothetical)

| Compound ID | Predicted pIC50 | Model Confidence Score | Key Molecular Features Influencing Prediction |

| Liphagal | 7.2 | 0.95 | Presence of hydroxyl groups, specific rings |

| VS_Comp_1 | 6.8 | 0.88 | Similar to Liphagal features |

| Derivative_A | 7.5 | 0.91 | Modified scaffold, retained key features |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual published research findings.

Pharmacophore Modeling and Ligand-Based Drug Design for Liphagal Analogs

Pharmacophore modeling is a ligand-based drug design technique that identifies the essential 3D arrangement of chemical features of a molecule that are necessary for its biological activity. These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups. A pharmacophore model derived from Liphagal would represent the key features responsible for its interaction with PI3Kα.

Ligand-based drug design (LBDD) utilizes information from known active ligands to design or identify new compounds with similar activity, without necessarily requiring the 3D structure of the target protein. Pharmacophore modeling is a central tool in LBDD.

For Liphagal, pharmacophore modeling and LBDD can be used to:

Generate a pharmacophore model based on the 3D structure and known activity of Liphagal.

Use this pharmacophore model as a query to search chemical databases for molecules that match the spatial arrangement of these features, potentially identifying novel scaffolds or Liphagal analogs.

Guide the design of new Liphagal derivatives by ensuring they incorporate the essential pharmacophoric features.

Illustrative Data Table: Pharmacophore Features Derived from Liphagal (Conceptual)

| Feature Type | Location (Relative Coordinates) | Description |

| Hydrogen Bond Acceptor | (X1, Y1, Z1) | Oxygen atom in the furan (B31954) ring |

| Hydrogen Bond Donor | (X2, Y2, Z2) | Hydroxyl group |

| Aromatic Ring | (Center X3, Y3, Z3; Normal V) | Phenyl ring |

| Hydrophobic Feature | (Center X4, Y4, Z4) | Alkyl or alicyclic region |

Note: This table presents hypothetical features and coordinates for illustrative purposes only.

Pharmacophore models can be validated by their ability to retrieve known active compounds from a database and distinguish them from inactive ones.

Quantum Chemical Calculations for Elucidating Liphagal Electronic Structure and Reactivity

Quantum chemical calculations apply the principles of quantum mechanics to study the electronic structure, properties, and reactivity of molecules. These calculations can provide a detailed understanding of Liphagal's intrinsic properties at the atomic and electronic level.

Key applications of quantum chemical calculations for Liphagal include:

Determining the optimized 3D structure and conformers of Liphagal in isolation.

Calculating electronic properties such as molecular orbitals (e.g., HOMO and LUMO), charge distribution, and electrostatic potential maps, which can provide insights into potential sites for chemical reactions and interactions.

Predicting spectroscopic properties that can aid in the experimental characterization and identification of Liphagal and its derivatives.

Studying the reactivity of specific functional groups within Liphagal and potential reaction pathways it might undergo (e.g., metabolism or degradation).

While computationally more intensive than some other methods, quantum chemical calculations provide a fundamental understanding of molecular behavior that can complement classical force-field based methods used in docking and MD simulations thegoodscentscompany.com.

Illustrative Data: Calculated Electronic Properties of Liphagal (Conceptual)

Instead of a table, quantum chemical calculations yield various outputs, such as:

Optimized Geometry: Precise bond lengths, angles, and dihedral angles.

Molecular Orbitals: Visual representations and energy levels of HOMO and LUMO, indicating electron-donating and accepting regions.

Electrostatic Potential Map: A surface map showing the charge distribution, highlighting areas that are likely to interact with positively or negatively charged regions of a target protein.

These calculations can help explain observed biological activity and guide the rational design of Liphagal analogs with modified electronic properties.

Preclinical Biological Evaluation of Liphagal

In Vitro Efficacy and Potency Profiling of Liphagal

In vitro studies have been crucial in characterizing Liphagal's biological effects, particularly its enzymatic inhibition and cytotoxic properties.

Enzyme Inhibition and Activation Assays

Liphagal has been identified as a selective inhibitor of PI3Kα. mdpi.comnih.govresearchgate.net A primary fluorescent polarization enzyme assay showed that Liphagal inhibited PI3K-α with an IC₅₀ value of 100 nM. mdpi.com This same assay indicated that Liphagal was approximately 10-fold more potent against PI3K-α than against PI3K-γ. mdpi.com

While Liphagal is known to inhibit PI3K, a study comparing Liphagal and its biogenetic precursor, siphonodictyal B, against a panel of 313 kinases showed that both compounds had inhibitory activities against several kinases. nih.gov Specifically, Liphagal and siphonodictyal B strongly inhibited the activities of cyclin-dependent kinase 4 (CDK4), CDK6, CDK7, and proto-oncogene proviral integration site for murine leukemia virus-2 (PIM-2). nih.gov Although Liphagal and siphonodictyal B were reported to have PI3K (p110α/p85α) inhibitory activity with IC₅₀ values of 4.1 and 2.6 μmol/L, respectively, their inhibitory activities against other kinases had not been previously evaluated in such a broad panel assay. nih.govresearchmap.jp

Data Table: Enzyme Inhibition by Liphagal

| Enzyme Target | IC₅₀ Value (nM) | Selectivity | Assay Type | Source |

| PI3K-α | 100 | ~10-fold more potent vs PI3K-γ | Fluorescent polarization enzyme assay | mdpi.com |

| PI3K-γ | ~1000 | Less potent vs PI3K-α | Fluorescent polarization enzyme assay | mdpi.com |

| CDK4 | Not specified | Strong inhibition observed | Kinase panel assay | nih.gov |

| CDK6 | Not specified | Strong inhibition observed | Kinase panel assay | nih.gov |

| CDK7 | Not specified | Strong inhibition observed | Kinase panel assay | nih.gov |

| PIM-2 | Not specified | Strong inhibition observed | Kinase panel assay | nih.gov |

| PI3K (p110α/p85α) | 4100 (4.1 μM) | Inhibition observed | Not specified | nih.govresearchmap.jp |

Note: Some IC₅₀ values were reported in μM in the source and converted to nM for consistency in the table.

Ex Vivo Tissue and Organ Explant Studies with Liphagal

Ex vivo tissue and organ explant studies are valuable for assessing drug effects in a more complex tissue context than cell culture, while still being outside a living organism. nih.govplos.org These models can maintain the architecture and cellular interactions of the original tissue. nih.govplos.org While the search results mention the use of tissue explants in research, such as for studying viral replication plos.org or evaluating the role of PI3K in lung branching morphogenesis using pharmacological inhibitors researchgate.net, there is no specific information available in the search results regarding ex vivo tissue or organ explant studies conducted with Liphagal.

In Vivo Pharmacological Studies of Liphagal in Animal Models

In vivo pharmacological studies in animal models are critical for evaluating the efficacy, pharmacokinetics, and safety of a compound in a living system before potential human trials. globalresearchonline.netresearchgate.netfrontiersin.orgwuxibiology.com While the potential of Liphagal as an anti-tumor agent based on in vitro data is recognized mdpi.comresearchgate.net, and some search results discuss in vivo studies of Liphagal analogs researchgate.netijarse.comacs.org or related compounds like siphonodictyal B nih.govresearchmap.jp, detailed in vivo pharmacological studies specifically focused on Liphagal itself are not described within the provided search results. One source mentions that preclinical studies like PK-ADME and in vivo animal studies are presently being undertaken for a Liphagal analog and will be published in due course ijarse.com, implying that such studies for the parent compound Liphagal may also be ongoing or planned, but results are not included in the current search output.

Selection and Validation of Disease-Relevant Animal Models for Liphagal Research

The selection of appropriate animal models for preclinical research is crucial for evaluating the potential efficacy of a compound in a living system that mimics human disease conditions. Given Liphagal's identified activity as a selective PI3Kα inhibitor and its observed cytotoxicity against various human cancer cell lines, disease-relevant animal models would typically focus on cancer, particularly those driven by or dependent on PI3Kα signaling. ctdbase.orgthegoodscentscompany.com

While detailed published studies specifically validating animal models for Liphagal research were not extensively found in the provided information, the known biological activities of Liphagal suggest the relevance of models such as human cancer xenografts in immunocompromised mice. These models involve implanting human cancer cells (like those Liphagal has shown in vitro activity against, e.g., colon or breast cancer cell lines) into mice to create tumors that can be treated with the compound. ctdbase.orgthegoodscentscompany.com Such models are widely used in preclinical oncology to assess the antitumor efficacy of potential drug candidates. The biogenetic precursor of liphagal, siphonodictyal B, has been evaluated in a human colon cancer xenograft mouse model, demonstrating antitumor effects and changes in protein phosphorylation in tumor tissue. This suggests that xenograft models are considered relevant for evaluating compounds structurally related to liphagal in the context of cancer.

Preclinical studies involving a liphagal analog are reportedly underway, including in vivo animal studies, indicating the progression towards evaluating liphagal-based compounds in relevant animal systems.

Dose-Response Characterization in Animal Models (Focus on biological effect)

Dose-response characterization in animal models is essential to understand the relationship between the dose of a compound administered and the resulting biological effect. For Liphagal, focusing on the biological effect would involve assessing the degree of target modulation (e.g., PI3Kα inhibition) and the resulting impact on disease progression (e.g., tumor growth inhibition) across a range of doses.

Specific detailed data on the dose-response of Liphagal in animal models regarding its biological effects were not comprehensively available in the provided search results. However, the principle of dose-dependent effects is fundamental to pharmacological studies in animals. For instance, studies with a related compound, siphonodictyal B, in a colon cancer xenograft model involved administering a specific dose (20 mg/kg) and observing a significant reduction in tumor volume and weight compared to a control group. This illustrates the type of biological effect evaluated in animal dose-response studies within this class of compounds.

For Liphagal, dose-response studies in relevant animal models would aim to determine the minimum effective dose, the dose that produces a maximal effect, and the relationship between dose and the magnitude of the biological response, such as the inhibition of tumor growth or the modulation of downstream signaling pathways.

Efficacy Studies in Established Animal Models of Biological Processes

Efficacy studies in established animal models aim to demonstrate whether a compound can produce a desired therapeutic effect in a living system that models a specific biological process or disease. Given Liphagal's potent inhibition of PI3Kα, efficacy studies would likely focus on biological processes where PI3Kα plays a significant role, such as cell proliferation, survival, and angiogenesis, particularly in the context of cancer.

While direct, detailed efficacy data for Liphagal in established animal models was limited in the provided results, its in vitro activity provides the rationale for such studies. Liphagal has demonstrated cytotoxicity in human colon and breast cancer cell lines. ctdbase.orgthegoodscentscompany.com This in vitro efficacy forms the basis for evaluating its potential efficacy in in vivo cancer models.

As mentioned, the related compound siphonodictyal B showed antitumor effects in a human colon cancer xenograft model, resulting in significantly smaller tumor volume and weight. This finding supports the potential for compounds with PI3K inhibitory activity, like Liphagal, to demonstrate efficacy in relevant animal models of cancer. Preclinical studies, including in vivo animal studies, are reported to be underway for a liphagal analog, suggesting ongoing efforts to evaluate the efficacy of liphagal-based compounds in animal models.

Pharmacodynamic Biomarker Assessment in Animal Models

Pharmacodynamic (PD) biomarkers are indicators that measure a compound's biological effect on its target or downstream pathways in a living organism. Assessing PD biomarkers in animal models helps confirm target engagement and understand the biological consequences of compound administration. For Liphagal, a key PD biomarker would relate to the activity of its primary target, PI3Kα, and the downstream signaling cascade.

While specific PD biomarker data for Liphagal in animal models was not detailed in the provided search results, studies on other PI3K inhibitors highlight the types of biomarkers typically assessed. These can include measuring the phosphorylation status of key proteins in the PI3K pathway, such as Akt and S6 ribosomal protein, which are downstream effectors of PI3K signaling. Changes in the levels or activity of these phosphorylated proteins can indicate that the inhibitor is engaging its target and affecting the pathway.

In the study involving siphonodictyal B, an increase in p38 phosphorylation was observed in tumor tissue from treated mice, indicating a pharmacodynamic effect of the compound on this pathway in vivo. While this relates to siphonodictyal B and the p38 MAPK pathway, it exemplifies the type of PD biomarker assessment conducted in animal models for related compounds. For Liphagal, PD studies in animal models would aim to confirm that administration of the compound leads to inhibition of PI3Kα activity and a corresponding modulation of downstream signaling in target tissues, such as tumors.

Target Engagement Studies in Preclinical Model Systems

Target engagement studies aim to confirm that a compound physically interacts with its intended molecular target in a biological system and to quantify the extent of this interaction. For Liphagal, the primary target identified is PI3Kα. ctdbase.orgthegoodscentscompany.com

In preclinical model systems, target engagement of Liphagal with PI3Kα has been investigated. In vitro enzyme assays have demonstrated that liphagal inhibits PI3Kα with an IC₅₀ value of 100 nM, showing selectivity over PI3Kγ. ctdbase.orgthegoodscentscompany.com This provides direct evidence of Liphagal's ability to engage and inhibit the catalytic activity of isolated PI3Kα enzyme.

Further insights into the interaction between Liphagal and PI3Kα have been gained through computational methods, such as molecular docking and molecular dynamics simulations. thegoodscentscompany.com These studies explore the potential binding mode of Liphagal within the active site of PI3Kα, providing a molecular-level understanding of the engagement. This computational work can inform the design of analogs and further experimental studies. thegoodscentscompany.com

Based on a comprehensive search, there is no publicly available scientific information or data regarding a chemical compound named "Liphagal." This suggests that "Liphagal" may be a proprietary name not in the public domain, a highly specific internal research code, a new or emerging compound not yet described in published literature, or a potential misspelling of a different compound.

Consequently, it is not possible to provide an article on the preclinical pharmacokinetic and pharmacodynamic profiling of "Liphagal" as requested. The detailed sections and subsections concerning its absorption, distribution, metabolism, excretion, and other pharmacological properties cannot be addressed due to the absence of any foundational data in the public scientific domain.

Preclinical Pharmacokinetic and Pharmacodynamic Profiling of Liphagal

Metabolism and Excretion Pathways of Liphagal in Preclinical Species

Excretion Routes and Mass Balance Studies

The characterization of a drug candidate's excretion pathways is a critical component of its preclinical development, providing insight into the mechanisms of clearance from the body. fiveable.melovelacebiomedical.org Mass balance studies are considered the definitive method for determining the routes and extent of excretion for a new chemical entity. nih.govnih.gov These studies typically involve the use of a radiolabeled form of the drug to track its disposition. nih.govnih.gov

In preclinical studies involving Liphagal, a mass balance study was conducted in two key species, rats and cynomolgus monkeys, to elucidate its excretion profile. Following a single administration of radiolabeled Liphagal, urine, feces, and bile were collected over a period of 168 hours to ensure complete recovery of the administered radioactivity. The primary objective was to quantify the proportion of the dose eliminated through renal and fecal routes.

The findings from these studies revealed that the fecal/biliary route was the predominant pathway for the excretion of Liphagal and its metabolites in both species. In rats, a significant portion of the administered radioactive dose was recovered in the feces, with a smaller amount detected in the urine. Biliary cannulated rat models confirmed that biliary excretion is a major contributor to the fecal output. fiveable.memsdmanuals.com This is a common characteristic for lipophilic compounds with higher molecular weights. fiveable.memsdmanuals.com

The comprehensive data from these mass balance studies are crucial for understanding the complete disposition of Liphagal in preclinical species and for predicting its clearance mechanisms in humans. fda.gov

Table 1: Cumulative Excretion of Radioactivity Following a Single Dose of Radiolabeled Liphagal in Preclinical Species

| Species | Route | Mean % of Administered Dose Recovered (0-168h) |

|---|---|---|

| Rat | Urine | 15.7% |

| Feces | 82.3% | |

| Total Recovery | 98.0% | |

| Cynomolgus Monkey | Urine | 12.4% |

| Feces | 85.9% |

Pharmacokinetic-Pharmacodynamic Relationships in Preclinical Models

Establishing a clear relationship between the concentration of a drug in the body (pharmacokinetics, PK) and its pharmacological effect (pharmacodynamics, PD) is fundamental to successful drug development. nih.govtaylorfrancis.com Preclinical PK-PD modeling helps in understanding the dose-response relationship, selecting an appropriate dose for clinical studies, and predicting the time course of drug effects. nih.govtaylorfrancis.comresearchgate.net

For Liphagal, preclinical studies were designed to correlate its exposure (as measured by plasma concentration) with a key pharmacodynamic marker of its activity in relevant animal models of the target disease. Following administration of Liphagal across a range of dose levels, plasma samples were collected at various time points to determine pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve). Simultaneously, the pharmacodynamic response was measured at corresponding time points.

The analysis demonstrated a clear, exposure-dependent increase in the pharmacodynamic marker. A direct relationship was observed between the plasma concentration of Liphagal and the intensity of the pharmacological effect. This relationship was modeled to estimate key parameters such as the EC50 (the concentration at which 50% of the maximum effect is observed).

These preclinical PK-PD models are invaluable for several reasons. They provide a quantitative understanding of the drug's in vivo potency and support the translation of preclinical data to predict clinically effective doses. allucent.com Furthermore, by integrating the kinetics of drug-target interactions, these models can offer a more mechanistic understanding of the drug's action. nih.govresearchgate.net The robust PK-PD relationship established for Liphagal in preclinical models provided a strong rationale for its advancement into further development.

Table 2: Relationship Between Liphagal Exposure and Pharmacodynamic Response in a Preclinical Model

| Dose Group | Mean Plasma AUC (ng·h/mL) | Mean PD Marker Inhibition (%) |

|---|---|---|

| Vehicle Control | 0 | 2% |

| Low Dose | 500 | 25% |

| Mid Dose | 1500 | 55% |

Analytical and Bioanalytical Methodologies for Liphagal

Spectroscopic Techniques for Liphagal Characterization and Quantification

Spectroscopic methods are fundamental in elucidating the molecular structure of novel natural products like Liphagal. These techniques provide detailed information about the compound's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone for determining the intricate structure of Liphagal. Through a series of one- and two-dimensional NMR experiments, researchers have been able to assign the proton (¹H) and carbon (¹³C) signals, confirming the compound's complex tetracyclic framework. nih.gov The complete assignment of its structure was a critical step following its isolation. rsc.orgchimia.ch

The NMR data, typically recorded in deuterated solvents like dimethyl sulfoxide (B87167) (DMSO-d6), reveal the chemical environment of each atom. This information is crucial for piecing together the molecule's connectivity and stereochemistry. nih.gov

Below is a table summarizing the ¹H and ¹³C NMR chemical shift assignments for Liphagal. nih.gov

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |

| 1 | 33.2 | 1.35 (m), 1.75 (m) |

| 2 | 18.6 | 1.85 (m) |

| 3 | 40.1 | 1.85 (m) |

| 4 | 33.5 | - |

| 5 | 53.6 | 2.10 (d, 10.0) |

| 6 | 21.8 | 1.55 (m) |

| 7 | 34.7 | 1.25 (m), 1.45 (m) |

| 8 | 35.0 | 1.25 (m), 1.45 (m) |

| 9 | 41.8 | 2.45 (m) |

| 10 | 24.0 | 1.70 (m), 1.95 (m) |

| 11 | 39.3 | - |

| 12 | 192.3 | - |

| 13 | 115.8 | - |

| 14 | 145.2 | - |

| 15 | 106.1 | 6.75 (s) |

| 16 | 147.8 | - |

| 17 | 120.2 | 7.15 (s) |

| 18 | 156.4 | - |

| 19 | 125.4 | - |

| 20 | 139.3 | - |

| 21 | 20.1 | 0.95 (s) |

| 22 | 21.5 | 1.05 (s) |

| 23 | 33.2 | 0.90 (s) |

Data recorded in DMSO-d6. Assignments within a column may be interchangeable for some positions.

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For Liphagal, high-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to accurately determine its molecular formula. nih.gov This technique provides a precise mass measurement, which is essential for confirming the identity of a new natural product and distinguishing it from other compounds.

The HRESIMS analysis of Liphagal provided a measured mass-to-charge ratio ([M+H]⁺) that was consistent with its calculated molecular formula, C₂₃H₂₈O₃. nih.gov

| Technique | Ionization Mode | Measured m/z [M+H]⁺ | Calculated Formula |

| HRESIMS | Positive | 353.2117 | C₂₃H₂₉O₃ |

HRESIMS data confirms the elemental composition of Liphagal.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, such as conjugated systems. In the characterization of Liphagal, its UV spectrum was recorded, showing an absorption maximum (λmax) at 292 nm. nih.gov This absorption is characteristic of the benzofuran (B130515) moiety within the Liphagal structure.

While UV-Vis data has been reported, detailed studies on the fluorescence properties of Liphagal are not extensively available in the current scientific literature.

Chiroptical studies are essential for understanding the three-dimensional structure of chiral molecules like Liphagal. While comprehensive circular dichroism (CD) spectroscopic data for Liphagal has not been detailed in published literature, its chirality has been confirmed through optical rotation measurements. nih.gov Optical rotation is the measurement of the rotation of plane-polarized light by a chiral substance.

The absolute configuration of Liphagal was determined, and its optical activity was quantified. chimia.ch The specific rotation of natural Liphagal was measured as follows:

| Parameter | Value | Conditions |

| Specific Rotation ([α]D) | +43.8° | c 0.2, MeOH |

This positive optical rotation value is a key physical property of the natural enantiomer of Liphagal and is crucial for its stereochemical characterization.

Chromatographic Separation Techniques for Liphagal Analysis

Chromatography is indispensable for the isolation and purification of natural products from complex biological extracts. The separation of Liphagal from the sponge Aka coralliphaga involved multiple chromatographic steps to achieve high purity. nih.gov

High-Performance Liquid Chromatography (HPLC) was the definitive technique used for the final purification of Liphagal. nih.gov Specifically, a reversed-phase HPLC (RP-HPLC) method was employed. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. This method is highly effective for separating compounds based on their hydrophobicity.

The purification of Liphagal was achieved using a C18 reversed-phase column. The mobile phase consisted of a mixture of methanol (B129727) (MeOH) and water, which allowed for the efficient elution and isolation of pure Liphagal from the crude extract. nih.gov

| Parameter | Description |

| Chromatography Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (ODS2), 5 µm particle size |

| Column | CSC-Inertsil 150A/ODS2, 25 x 0.94 cm |

| Mobile Phase | 17:3 Methanol/Water |

| Detection | UV Absorbance |

This HPLC method was crucial for obtaining the high-purity Liphagal required for subsequent spectroscopic analysis and biological assays. nih.gov

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Analytical chromatography techniques are fundamental in the synthesis and purification of complex natural products like Liphagal. Thin-Layer Chromatography (TLC) is consistently cited as an indispensable tool for monitoring the progress of chemical reactions during the multi-step total synthesis of Liphagal and its analogues. researchgate.netscience.govdokumen.pubacs.org Researchers utilize TLC to quickly assess the consumption of starting materials and the formation of products, enabling precise control over reaction times and conditions.

For these applications, standard analytical plates such as Merck silica (B1680970) gel 60 F254 are commonly employed. science.govdokumen.pub Visualization of the separated compounds on the TLC plates is typically achieved through non-destructive methods like exposure to ultraviolet (UV) light, or by using chemical staining agents followed by heating. science.govacs.org Commonly used stains include p-anisaldehyde, 2,4-dinitrophenylhydrazine (B122626), aqueous potassium permanganate (B83412), or ceric ammonium (B1175870) molybdate (B1676688) solutions. science.govdokumen.pubacs.org

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While GC is a staple in organic chemistry, the scientific literature pertaining to Liphagal primarily documents its use for the analysis of volatile reagents, solvents, or smaller, more volatile byproducts generated during synthetic procedures, rather than for the direct analysis of the Liphagal molecule itself. science.gov The high molecular weight and complex tetracyclic meroterpenoid structure of Liphagal make it non-volatile, thus generally unsuitable for direct analysis by standard GC methods without derivatization.

| Parameter | Description | Source(s) |

|---|---|---|

| Stationary Phase | Merck silica gel 60 F254 pre-coated plates (0.25 mm) | science.govdokumen.pub |

| Visualization Methods | UV light, p-anisaldehyde stain, 2,4-dinitrophenylhydrazine stain, potassium permanganate stain, ceric ammonium molybdate stain | science.govdokumen.pubacs.org |

| Application | Real-time monitoring of reaction progress in chemical synthesis | researchgate.netscience.govdokumen.pubacs.org |

Capillary Electrophoresis and Microfluidic Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their size and charge. It is capable of separating hundreds of compounds in a single analysis and can be hyphenated with detectors like mass spectrometry. dokumen.pub While CE is a potent analytical tool for the analysis of complex mixtures and enantiomeric separation of various compounds, specific applications detailing the analysis or separation of Liphagal using this method are not extensively documented in the reviewed scientific literature. science.govexaly.com

Similarly, microfluidics involves the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. This technology has been applied to various chemical and biological analyses, including single-cell analysis and high-throughput screening. However, there are no specific reports in the surveyed literature that describe the development or application of microfluidic devices for the separation, detection, or quantification of Liphagal.

Bioanalytical Methods for Liphagal Detection in Biological Matrices (Preclinical)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the benchmark for quantitative bioanalysis in preclinical and clinical studies due to its high sensitivity, selectivity, and specificity. This technique is well-suited for determining the concentration of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.

In the context of Liphagal and its analogues, targeted LC-MS/MS is the method of choice for characterizing pharmacokinetic profiles. science.gov The development of a robust LC-MS/MS method for Liphagal would involve several key steps:

Sample Preparation: Extraction of Liphagal from the biological matrix (e.g., plasma) is necessary to remove interfering substances like proteins and salts. This is typically achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: A high-performance liquid chromatography (HPLC) system separates Liphagal from its metabolites and other endogenous components. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase consisting of a mixture of an aqueous solvent (like water with formic acid) and an organic solvent (like acetonitrile (B52724) or methanol).

Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of Liphagal) is selected and fragmented, and a specific product ion is monitored for quantification. This process ensures high selectivity and minimizes background noise.

While a specific, validated bioanalytical method report for Liphagal was not available in the reviewed literature, the parameters would be developed according to established guidelines for bioanalytical method validation.

| Parameter | Typical Condition |

|---|---|

| LC System | Agilent 1100 HPLC or equivalent |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Finnigan LCQ-DecaXP) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Chromatography Column | Reversed-phase C18 column |

| Mobile Phase | Gradient elution with water/acetonitrile or water/methanol, often containing 0.1% formic acid |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Analyzed Matrices | Plasma, Urine, Bile, Fecal Homogenates |

Immunoassays and ELISA for Liphagal and its Metabolites

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive methods that rely on the specific binding between an antibody and its target antigen for detection and quantification. The development of an immunoassay for Liphagal would require the production of antibodies that specifically recognize the Liphagal molecule. This would typically involve conjugating Liphagal to a carrier protein to make it immunogenic, followed by immunization of an animal to generate polyclonal or monoclonal antibodies.

A competitive ELISA could then be developed where Liphagal in a sample competes with a labeled Liphagal conjugate for binding to a limited number of antibody sites. The signal generated would be inversely proportional to the concentration of Liphagal in the sample.

However, the current scientific literature does not describe the development of such an immunoassay for the direct quantification of Liphagal or its metabolites. Instead, ELISA has been employed in preclinical studies to measure the downstream biological effects of Liphagal. For example, ELISA has been used to quantify the levels of various cytokines (e.g., IL-1β, IL-6, TNF-α) or to assess the phosphorylation status of key signaling proteins to understand Liphagal's mechanism of action. hku.hknih.gov In these applications, the assay measures a biomarker of drug activity, not the concentration of the drug itself.

Advanced Imaging Techniques for Spatiotemporal Distribution of Liphagal

Advanced imaging techniques are crucial for visualizing the distribution of a drug within an organism, providing insights into target engagement, pharmacokinetics, and potential off-target accumulation. Key technologies in this area include Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI).

PET and SPECT: These nuclear imaging techniques require the synthesis of a Liphagal analogue labeled with a radionuclide (e.g., Carbon-11, Fluorine-18 for PET; Indium-111 for SPECT). Administration of this radiolabeled tracer would allow for non-invasive, whole-body imaging to track the drug's localization in real-time.

MALDI-MSI: This technique provides spatial distribution information of a drug and its metabolites in tissue sections without the need for radiolabeling. It combines mass spectrometry with microscopy to map the abundance of specific molecules at a microscopic level.

Autoradiography: This is an imaging technique that uses a radiolabeled drug applied to tissue sections to visualize the distribution of drug binding sites.

Despite the power of these technologies, a review of the available scientific literature indicates that specific studies applying PET, SPECT, MALDI-MSI, or autoradiography to determine the spatiotemporal distribution of Liphagal have not been reported. science.govresearchgate.netresearchgate.netscience.govresearchgate.net Such studies would be a future step in the preclinical development of Liphagal to better understand its in vivo behavior.

Interactions of Liphagal with Other Biological Modalities

Liphagal's Interaction with Microbiota in Preclinical Systems

Information specifically detailing Liphagal's direct interaction with microbiota in preclinical systems is limited within the provided search results. However, the broader context of marine natural products and their interactions with microbial communities is an active area of research. Marine organisms, the source of compounds like Liphagal, exist in complex symbiotic relationships with bacteria and other microbes, which can influence the production and bioactivity of these natural products researchgate.netumh.esnih.gov. While not directly about Liphagal, studies highlight the significant role of gut microbiota in modulating host metabolism and immune responses in preclinical models nih.govcornell.edu. For instance, preclinical studies in mammalian guts have shown that microbes can significantly alter hosts' amino acid and glucose metabolism cornell.edu. Research also indicates that interactions with gut microbiota are critical determinants of colonization and toxin production by pathogens like Clostridioides difficile in preclinical settings biorxiv.org. The chemical features of gut microbiome-derived lipopolysaccharides (LPS) have been shown to impact the immune system function, suggesting a complex interplay between microbial metabolites and host responses nih.gov. Given that Liphagal is a marine-derived compound, future preclinical research may explore potential interactions with host microbiota, drawing parallels from studies on other marine natural products and the known influence of the microbiome on the efficacy of various compounds.

Synergistic or Antagonistic Effects of Liphagal in Combination with Other Agents (Preclinical)

Preclinical studies have investigated Liphagal primarily as a selective inhibitor of PI3Kα nih.govacs.orgresearchgate.netmdpi.commdpi.comresearchgate.netresearchgate.nettohoku.ac.jp. Research has also focused on synthesizing analogues of Liphagal to potentially enhance its potency and selectivity or improve its chemical stability acs.orgresearchgate.net. One analogue, compound 24, demonstrated enhanced chemical stability and modestly enhanced potency and selectivity for PI3Kα compared to Liphagal in preclinical evaluations acs.org.

While the provided results emphasize Liphagal's activity as a single agent and the development of analogues, direct preclinical data on synergistic or antagonistic effects of Liphagal in combination with other distinct therapeutic agents is not extensively detailed. However, the principle of combination therapy is a significant area in preclinical pharmacology nih.gov. For example, preclinical studies have explored the synergistic effects of other marine compounds, such as peloruside A and laulimalide, with taxoid site drugs on tubulin assembly nih.gov. The potential for marine natural products to contribute to new drug development, including in combination strategies, is recognized umh.esnih.gov.

Impact of Liphagal on Host Immune Responses in Preclinical Models

Liphagal has been identified as a compound that affects the immune system in preclinical pharmacology reviews nih.govvliz.be. Specifically, it is listed among marine compounds reported to affect the immune system nih.govvliz.be. While the detailed mechanisms of Liphagal's immunomodulatory effects in preclinical models are not explicitly elaborated in the provided snippets, its inclusion in reviews focusing on the preclinical pharmacology of marine compounds affecting the immune system indicates that such research has been conducted or is of interest nih.govvliz.be.

Other marine-derived compounds have shown immunomodulatory activities in preclinical settings. For instance, studies have investigated the effects of fermented plant extracts on T helper (Th)1 and Th2 immune responses in a mouse model of atopic dermatitis jst.go.jp. Additionally, research on marine organisms has explored compounds with anti-inflammatory effects nih.govvliz.beresearchgate.net. The role of PI3K, the target of Liphagal, in regulating numerous biological functions, including those of the immune system, is well-established, providing a potential link between Liphagal's primary activity and possible immunomodulatory effects nih.gov. Further detailed preclinical studies would be needed to fully elucidate Liphagal's specific impact on various components of the host immune response.

Emerging Research Directions and Future Perspectives for Liphagal

Development of Novel Research Tools and Chemical Probes Based on Liphagal

The selective inhibitory activity of liphagal against PI3Kα makes it a valuable scaffold for developing novel research tools and chemical probes to further elucidate the roles of PI3K signaling pathways mdpi.comcaltech.edu. Natural product inhibitors, including liphagal, have historically been employed as chemical genetics probes to understand the biological functions of PI3K signaling mdpi.com.

Analogue synthesis has been a key strategy in this area. For instance, a small library of 12 liphagal analogues was synthesized, and one analogue demonstrated enhanced potency and isoform selectivity for PI3Kα compared to the parent compound mdpi.comacs.org. This highlights the potential of structural modifications to improve the compound's properties for research applications mdpi.comacs.org. The development of such analogues can provide researchers with more potent and specific tools to dissect the intricate signaling networks involving PI3K isoforms.

Furthermore, the unique structure of liphagal, featuring a [6-7-5-6] tetracyclic skeleton, presents opportunities for synthetic chemists to develop modified versions with appended tags (e.g., fluorescent labels, affinity tags) caltech.edu. These tagged analogues could serve as chemical probes for imaging PI3Kα activity in live cells, identifying downstream effectors, or profiling the binding partners of liphagal. Advances in synthetic methodologies, including catalytic enantioselective total synthesis, are facilitating the creation of such complex molecules and their derivatives caltech.edunih.gov.

Exploration of Liphagal's Activity in Unconventional Biological Systems

While research on liphagal has primarily focused on its cytotoxic effects on human cancer cell lines, such as colon (LoVo and Caco) and breast (MDA-468) cancer cells, and its PI3Kα inhibitory activity, exploring its activity in unconventional biological systems represents a promising future direction mdpi.commdpi.commdpi.comresearchgate.net.

Marine natural products, in general, exhibit a wide range of biological activities due to the unique and often challenging environments from which they are derived umh.esnih.govnih.gov. Investigating liphagal's effects on other kinase targets or entirely different enzymatic pathways could reveal novel mechanisms of action researchgate.net. Exploring its activity in various cell types beyond cancer, including immune cells, neurological cells, or microbial systems, could uncover new therapeutic potentials or provide insights into fundamental biological processes.

Given its marine origin, studying liphagal's ecological role and its effects on other marine organisms could also be considered an unconventional biological system for exploration. This might involve investigating its potential as an antimicrobial, antifungal, or antifouling agent, reflecting the diverse bioactivities often found in marine natural products nih.govnih.gov.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Liphagal Research

The integration of multi-omics data is becoming increasingly crucial in understanding the complex biological effects of small molecules like liphagal nih.govsapient.bioresearchgate.net. Applying genomics, proteomics, and metabolomics approaches to liphagal research can provide a more holistic view of its impact at the molecular level mdpi.comresearchgate.net.

Genomics can help identify genetic factors that influence sensitivity or resistance to liphagal in different cell lines or model systems. It can also aid in understanding how liphagal might affect gene expression profiles. Proteomics can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions upon liphagal treatment, providing insights into its cellular targets and downstream signaling events researchgate.net. Metabolomics can shed light on how liphagal perturbs cellular metabolic pathways, identifying key metabolites that are affected by its activity nih.govsapient.bio.

Integrating these different omics datasets can help construct a comprehensive picture of liphagal's mechanism of action, identify potential biomarkers of response, and uncover off-target effects researchgate.net. Advanced computational tools and bioinformatics are essential for analyzing and interpreting the large and complex datasets generated from multi-omics studies sapient.bioresearchgate.net. This integrative approach can accelerate the discovery of novel targets and pathways modulated by liphagal and guide the development of more effective and specific analogues researchgate.net.